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molecular formula C9H19BO3 B108313 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 61676-62-8

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B108313
M. Wt: 186.06 g/mol
InChI Key: MRWWWZLJWNIEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536164B2

Procedure details

A solution of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole (700 g, 2.74 mol) in THF (1.4 L) was cooled to 15° C. and isopropylmagnesium chloride lithium chloride complex (1.3M in THF, 3.8 L, 4.94 mol) was added slowly while maintaining the reaction temperature below 25° C. The mixture was stirred for 3 hr at 20° C. and a 10° C. solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (610 g, 3.28 mol) in THF (1.4 L) was added dropwise while maintaining an internal temperature below 20° C. The resulting green/brown hazy solution as stirred for 1 hr between 10° C. and 20° C. after which time it was cooled to 10° C. Water (5.6 L) cooled to 10° C. was added slowly to the reaction mixture so that the reaction temperature stayed below 25° C. Celite (1.4 kg) was added followed by 2-methyltetrahydrofuran (7 L) and the mixture was stirred for 15 min at 20° C. The mixture was filtered through Celite and the filter pad was rinsed with 2-methyltetrahydrofuran (8 L). The organic phase was separated and washed with brine (5.6 L) then concentrated under vacuum to a low stir volume. The material was diluted with EtOH (3 L) and reconcentrated. This material was re-dissolved in EtOH (3.5 L) and water (4.2 L) was added over 30 min with strong stirring. The resulting slurry was stirred at 15° C. for 1 hr, filtered and washed with 4 volumes of water. The resulting cake was blown dry then further dried in a vacuum oven at 40° C. to yield 0.4 kg (48%) of Ex 1-Step 1 product as a white solid: APCI MS m/z 303.2 (M+1); 1H NMR (400 MHz, CDCl3) δ 7.91 (dd, J=8.9, 5.6, 2H), 7.70 (s, 1H), 7.03 (dd, J=8.8, 8.8, 2H), 3.90 (s, 3H), 1.29 (s, 12H).
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
3.8 L
Type
reactant
Reaction Step Two
Quantity
610 g
Type
reactant
Reaction Step Three
Name
Quantity
1.4 L
Type
solvent
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[N:4][N:5]([CH3:7])[CH:6]=1.[Cl-].[Li+].C([Mg]Cl)(C)C.C(O[B:26]1[O:30][C:29]([CH3:32])([CH3:31])[C:28]([CH3:34])([CH3:33])[O:27]1)(C)C.CC1CCCO1>C1COCC1.O>[F:14][C:11]1[CH:12]=[CH:13][C:8]([C:3]2[C:2]([B:26]3[O:30][C:29]([CH3:32])([CH3:31])[C:28]([CH3:34])([CH3:33])[O:27]3)=[CH:6][N:5]([CH3:7])[N:4]=2)=[CH:9][CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
BrC=1C(=NN(C1)C)C1=CC=C(C=C1)F
Name
Quantity
1.4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.8 L
Type
reactant
Smiles
[Cl-].[Li+].C(C)(C)[Mg]Cl
Step Three
Name
Quantity
610 g
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Name
Quantity
1.4 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
7 L
Type
reactant
Smiles
CC1OCCC1
Step Five
Name
Quantity
5.6 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The resulting green/brown hazy solution as stirred for 1 hr between 10° C. and 20° C. after which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below 25° C
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature below 20° C
ADDITION
Type
ADDITION
Details
was added slowly to the reaction mixture so that the reaction temperature
CUSTOM
Type
CUSTOM
Details
stayed below 25° C
ADDITION
Type
ADDITION
Details
Celite (1.4 kg) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min at 20° C
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the filter pad was rinsed with 2-methyltetrahydrofuran (8 L)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine (5.6 L)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum to a low stir volume
ADDITION
Type
ADDITION
Details
The material was diluted with EtOH (3 L)
DISSOLUTION
Type
DISSOLUTION
Details
This material was re-dissolved in EtOH (3.5 L)
ADDITION
Type
ADDITION
Details
water (4.2 L) was added over 30 min with strong stirring
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at 15° C. for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 4 volumes of water
CUSTOM
Type
CUSTOM
Details
The resulting cake was blown dry
CUSTOM
Type
CUSTOM
Details
then further dried in a vacuum oven at 40° C.
CUSTOM
Type
CUSTOM
Details
to yield 0.4 kg (48%) of Ex 1-Step 1 product as a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C=C1)C1=NN(C=C1B1OC(C(O1)(C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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